1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 2-chloro-5-(trifluoromethyl)phenyl group and at the 5-position with a pyridin-4-yl moiety. Its structural uniqueness lies in the combination of electron-withdrawing groups (Cl, CF₃) and the aromatic pyridine ring, which influence electronic properties and binding interactions .
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N4O2/c16-10-2-1-9(15(17,18)19)7-11(10)23-13(8-3-5-20-6-4-8)12(14(24)25)21-22-23/h1-7H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDOBBXXGMPBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
It can be inferred that the compound interacts with its targets, causing changes that result in its biological activity.
Biological Activity
1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C15H8ClF3N4O2
- CAS Number : 1351779-28-6
The presence of the trifluoromethyl group and the triazole ring contributes to its biological activity, enhancing interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- In vitro Studies : The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics. Specific MIC values were reported as follows:
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro cytotoxicity assays revealed that it exhibits selective activity against certain cancer cell lines:
- Cell Lines Tested : HCT-116 (colon carcinoma) and T47D (human breast cancer).
- IC50 Values :
These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells:
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in various neurological disorders .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of triazole derivatives, including this compound, showed promising results against multi-drug resistant strains. The study emphasized the need for further development of these compounds as potential therapeutic agents in treating resistant infections .
Cancer Cell Line Evaluation
In a comprehensive evaluation of various triazole derivatives, this compound was highlighted for its potent activity against breast and colon cancer cell lines. The results indicated that structural modifications could enhance its efficacy, paving the way for future drug development .
Data Table: Summary of Biological Activities
| Activity Type | Target | Effect | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition | 12.5–25 μg/mL |
| Antimicrobial | Escherichia coli | Inhibition | 25–50 μg/mL |
| Anticancer | HCT-116 (colon carcinoma) | Cytotoxicity | 6.2 μM |
| Anticancer | T47D (breast cancer) | Cytotoxicity | 27.3 μM |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Triazole-Based Analogues
1-(2-Chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1338667-52-9)
- Structure : Differs in the benzyl substituent (2-chloro-4-fluorophenyl vs. 2-chloro-5-(trifluoromethyl)phenyl).
- Properties : Molecular formula C₁₅H₁₀ClFN₄O₂, molar mass 332.72. The fluorine atom introduces polarity, while the lack of a CF₃ group reduces lipophilicity compared to the target compound.
- Implications : The chloro-fluorophenyl group may alter steric hindrance and π-π stacking interactions in biological targets .
1-[4-(Difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1020253-48-8)
- Structure : Replaces the chloro-trifluoromethylphenyl with a 4-(difluoromethoxy)phenyl group and adds a methyl group at the 5-position.
- Properties: Molecular formula C₁₁H₉F₂N₃O₃.
Pyrazole-Based Analogues
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (CAS 1305711-84-5)
- Structure : Pyrazole core with a 3-chloro-5-CF₃-pyridinyl substituent and a CF₃ group at the 5-position.
- Properties : The pyrazole ring (two adjacent nitrogen atoms) versus triazole (three nitrogens) affects aromaticity and hydrogen-bonding capacity. The dual CF₃ groups enhance lipophilicity but may increase steric bulk .
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic Acid (CAS 618382-92-6)
Pharmacologically Active Derivatives
Razaxaban (DPC 906, BMS-561389)
- Structure: Pyrazole-5-carboxamide with a trifluoromethyl group and aminobenzisoxazole P1 ligand.
- Properties: Potent Factor Xa inhibitor (IC₅₀ < 1 nM) with high oral bioavailability. The CF₃ group enhances metabolic stability, while the pyridine moiety facilitates target binding.
Structural and Functional Analysis
Electronic Effects
- Trifluoromethyl (CF₃) : Present in the target compound and CAS 1305711-84-5, this group increases electronegativity and lipophilicity, improving membrane permeability and resistance to oxidative metabolism.
- Chloro vs. Fluoro Substituents : Chlorine (in the target) provides stronger electron withdrawal than fluorine (CAS 1338667-52-9), affecting aromatic ring electron density and binding affinity .
Steric and Conformational Considerations
- Pyridine vs. Pyrazole Positioning : The pyridin-4-yl group in the target compound may adopt a distinct spatial orientation compared to pyridin-3-yl (), influencing interactions with hydrophobic pockets in proteins.
- Triazole vs. Pyrazole Cores : Triazoles (three nitrogens) offer greater hydrogen-bonding versatility, while pyrazoles (two nitrogens) may prioritize π-stacking .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves:
- Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition (click chemistry).
- Introduction of the 2-chloro-5-(trifluoromethyl)phenyl substituent at the N-1 position of the triazole.
- Attachment of the pyridin-4-yl group at the C-5 position of the triazole.
- Functionalization at the C-4 position with a carboxylic acid group.
This sequence requires careful selection of starting materials and reaction conditions to ensure regioselective substitution and high purity.
Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone reaction for constructing 1,2,3-triazoles. This method is favored due to its mild conditions, high regioselectivity for 1,4-disubstituted triazoles, and excellent yields.
- Starting materials: An aryl or heteroaryl azide and a terminal alkyne bearing the desired substituent.
- Catalyst system: Typically copper sulfate pentahydrate (CuSO4·5H2O) with a reducing agent such as sodium ascorbate in a mixed solvent system (e.g., DMF/H2O).
- Reaction conditions: Room temperature to mild heating (20–80°C), reaction time varies from a few hours to overnight.
This approach allows the installation of the 2-chloro-5-(trifluoromethyl)phenyl group via an aryl azide or alkyne precursor and the pyridin-4-yl group on the other reacting partner.
Specific Preparation Routes
From Halogenated Aryl Precursors and Pyridine Derivatives
According to patent WO2019175043A1, preparation involves:
- Starting with 1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole or related halogenated triazoles.
- Coupling with pyridine derivatives such as 2,5-dimethoxypyridine under palladium or copper catalysis.
- Subsequent functional group transformations to introduce the carboxylic acid at the 4-position of the triazole ring.
This method is scalable to gram quantities and allows for structural modifications by varying the pyridine and phenyl substituents.
Multi-Step Synthesis via Oxadiazole and Hydrazide Intermediates
A detailed synthesis reported in a pharmaceutical chemistry study involves:
- Preparation of 4-(trifluoromethyl)pyridine-3-carbohydrazide.
- Cyclization with chloroacetic acid in the presence of phosphoryl chloride (POCl3) to form oxadiazole intermediates.
- Conversion of oxadiazole derivatives to azidomethyl intermediates.
- Copper-catalyzed cycloaddition with suitable alkynes to form the triazole ring.
- Final functionalization steps including acetylation and oxime formation, followed by substitution reactions to install the desired aryl groups.
This route is characterized by:
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazide formation | Reflux with hydrazine derivatives | ~70 | Monitored by TLC and GCMS |
| 2 | Cyclization to oxadiazole | Reflux with POCl3 at 105–110°C | 71 | Recrystallization from ethanol |
| 3 | Azide formation | Reaction with sodium azide in DMSO | - | Monitored by TLC |
| 4 | CuAAC cycloaddition | Room temperature, K2CO3 base, DMSO | 40–98 | High regioselectivity |
| 5 | Functional group modification | Amidation, oxime formation, substitution | Variable | Enables introduction of carboxylic acid |
This approach provides flexibility in modifying the pyridine and phenyl substituents and is suitable for producing diverse analogs.
Eco-Compatible Catalytic Cyclization
Recent advances include:
- Use of palladium on alumina catalysts for hydrogenation and cyclization steps.
- Application of amyl nitrite and trichloroacetic acid in dioxane/diethyl ether for cyclization of amino esters to triazoloquinoxalinones, which is related to triazole ring formation.
- Direct amidation of ester moieties on triazole rings under mild conditions.
These methods emphasize green chemistry principles and improved yields (40–98%) for various substituted triazoles, demonstrating potential for adaptation to the target compound synthesis.
Summary Table of Key Preparation Methods
Analytical and Monitoring Techniques
Throughout the preparation, reaction progress and product purity are monitored by:
- Thin-layer chromatography (TLC)
- Gas chromatography-mass spectrometry (GC-MS)
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR)
- Infrared spectroscopy (IR)
- High-resolution mass spectrometry (HRMS)
These techniques ensure the correct formation of the triazole ring, substitution pattern, and carboxylic acid functionality.
Research Findings and Considerations
- The CuAAC reaction remains the most reliable and widely used method for constructing the 1,2,3-triazole core with high regioselectivity.
- The presence of electron-withdrawing groups such as chloro and trifluoromethyl on the phenyl ring influences the reactivity and stability of intermediates.
- Functionalization at the 4-position of the triazole ring with carboxylic acid is typically achieved via oxidation or amidation of ester precursors.
- Eco-friendly catalysts and solvents are increasingly employed to improve sustainability and reduce hazardous waste.
- Yields vary depending on substituents and reaction conditions but can reach up to 98% in optimized protocols.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, including:
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Substituted phenyl azides and pyridinyl alkynes are common precursors .
- Cyclization Reactions : Acid-catalyzed cyclization of intermediate hydrazines or carboxamides under reflux conditions (e.g., using DCM/DMF solvents) .
- Functional Group Modifications : Nucleophilic substitution or coupling reactions to introduce the trifluoromethyl and chloro groups on the phenyl ring .
Q. Optimization Strategies :
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR confirm the triazole ring formation, pyridinyl substituents, and trifluoromethyl group integration. F NMR is critical for verifying trifluoromethyl (-CF) resonance .
- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., expected [M+H] peak for CHClFNO) and detects impurities .
- X-ray Crystallography : Resolves regiochemistry of the triazole ring and spatial arrangement of substituents, if single crystals are obtainable .
- Elemental Analysis : Confirms %C, %H, %N, and %Cl composition .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of triazole ring formation during synthesis?
- Density Functional Theory (DFT) : Calculates thermodynamic stability of 1,4- vs. 1,5-triazole regioisomers. The lower-energy pathway (often 1,4-isomer in CuAAC) can be predicted by analyzing transition-state barriers .
- Molecular Dynamics Simulations : Models solvent effects (e.g., DMF vs. THF) and catalyst interactions (e.g., Cu(I) coordination) to guide solvent/catalyst selection .
- Docking Studies : Predicts binding affinity of regioisomers to biological targets (e.g., enzymes), aiding in prioritizing syntheses for bioactive isomers .
Q. How do structural modifications at the pyridinyl or trifluoromethylphenyl groups affect biological activity in SAR studies?
- Pyridinyl Modifications :
- Trifluoromethylphenyl Modifications :
Q. Methodological Approach :
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?
- Controlled Solubility Assays : Perform gradient solubility tests in DMSO/water mixtures (e.g., 0–100% DMSO) to determine the compound’s partition coefficient (logP) .
- pH-Dependent Solubility : Adjust buffer pH (2–12) to assess ionization of the carboxylic acid group, which significantly impacts aqueous solubility .
- Thermodynamic vs. Kinetic Solubility : Use nephelometry for kinetic solubility (rapid precipitation) vs. shake-flask methods for thermodynamic equilibrium data .
Q. What strategies mitigate decomposition during long-term storage?
- Lyophilization : Freeze-dry the compound to remove water and store at -20°C under inert gas (N or Ar) to prevent hydrolysis/oxidation .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to buffer solutions if stored in liquid form .
- Periodic Purity Checks : Use HPLC every 3–6 months to monitor degradation products (e.g., decarboxylation or triazole ring cleavage) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
